molecular formula C20H19BrN4O B11285992 [5-(4-bromophenyl)-1H-pyrazol-3-yl](4-phenylpiperazin-1-yl)methanone

[5-(4-bromophenyl)-1H-pyrazol-3-yl](4-phenylpiperazin-1-yl)methanone

Cat. No.: B11285992
M. Wt: 411.3 g/mol
InChI Key: LIWUYHAKFFNWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group and a carbonyl group, as well as a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine typically involves multi-step organic reactions. One common method includes the cyclization of a suitable chalcone with hydrazine derivatives to form the pyrazole ring. The bromophenyl group is introduced via electrophilic aromatic substitution reactions, often using bromine or bromine-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine is unique due to its combination of a pyrazole ring with a phenylpiperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in medicinal chemistry and material science .

Properties

Molecular Formula

C20H19BrN4O

Molecular Weight

411.3 g/mol

IUPAC Name

[3-(4-bromophenyl)-1H-pyrazol-5-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C20H19BrN4O/c21-16-8-6-15(7-9-16)18-14-19(23-22-18)20(26)25-12-10-24(11-13-25)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,22,23)

InChI Key

LIWUYHAKFFNWSI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.